![molecular formula C13H14N4S B5803185 N-6-quinoxalinyl-1-pyrrolidinecarbothioamide](/img/structure/B5803185.png)
N-6-quinoxalinyl-1-pyrrolidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-6-quinoxalinyl-1-pyrrolidinecarbothioamide, also known as EMD-386088, is a potent and selective antagonist of the dopamine D1 receptor. It was first synthesized in 2004 by researchers at Merck Research Laboratories.
Mecanismo De Acción
N-6-quinoxalinyl-1-pyrrolidinecarbothioamide acts as a competitive antagonist of the dopamine D1 receptor, which is involved in regulating various cognitive and emotional processes. By blocking the activity of this receptor, this compound can modulate dopamine signaling in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the brain, leading to changes in synaptic plasticity and neuronal activity. It has also been shown to affect other neurotransmitter systems, such as glutamate and GABA, which are involved in regulating mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-6-quinoxalinyl-1-pyrrolidinecarbothioamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine D1 receptor. However, its limited solubility in aqueous solutions can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-6-quinoxalinyl-1-pyrrolidinecarbothioamide, including its use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on dopamine signaling and other neurotransmitter systems. Finally, more research is needed to explore the potential therapeutic applications of this compound in other neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-6-quinoxalinyl-1-pyrrolidinecarbothioamide involves the reaction of quinoxaline-2-carboxylic acid with pyrrolidine-1-carbodithioic acid, followed by cyclization to form the final product. The synthesis process has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-6-quinoxalinyl-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of schizophrenia, depression, and drug addiction.
Propiedades
IUPAC Name |
N-quinoxalin-6-ylpyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(17-7-1-2-8-17)16-10-3-4-11-12(9-10)15-6-5-14-11/h3-6,9H,1-2,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFGGUCITZBUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.